molecular formula C13H18FN B2875843 N-[(E)-3-(4-Fluorophenyl)prop-2-enyl]butan-1-amine CAS No. 1563404-94-3

N-[(E)-3-(4-Fluorophenyl)prop-2-enyl]butan-1-amine

Cat. No. B2875843
CAS RN: 1563404-94-3
M. Wt: 207.292
InChI Key: AKVYYEFZTJAMFU-SNAWJCMRSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound can be determined using various techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. Unfortunately, specific information about the molecular structure of “N-[(E)-3-(4-Fluorophenyl)prop-2-enyl]butan-1-amine” is not available .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, boiling point, melting point, solubility, and stability. Unfortunately, specific information about the physical and chemical properties of “N-[(E)-3-(4-Fluorophenyl)prop-2-enyl]butan-1-amine” is not available .

Scientific Research Applications

Nonlinear Optical Material

N-[(E)-3-(4-Fluorophenyl)prop-2-enyl]butan-1-amine: has been studied for its potential as a nonlinear optical (NLO) material . NLO materials are crucial in various technological applications due to their ability to alter the frequency of light. This compound, with its fluorinated chalcone structure, has shown promising characteristics for NLO applications .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. These can include toxicity, flammability, and environmental impact. Specific safety and hazard information for “N-[(E)-3-(4-Fluorophenyl)prop-2-enyl]butan-1-amine” is not available .

properties

IUPAC Name

N-[(E)-3-(4-fluorophenyl)prop-2-enyl]butan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FN/c1-2-3-10-15-11-4-5-12-6-8-13(14)9-7-12/h4-9,15H,2-3,10-11H2,1H3/b5-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKVYYEFZTJAMFU-SNAWJCMRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCC=CC1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCNC/C=C/C1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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